molecular formula C20H19NO6 B1398426 Fmoc-alpha-methyl-D-aspartic acid CAS No. 1283766-23-3

Fmoc-alpha-methyl-D-aspartic acid

Número de catálogo: B1398426
Número CAS: 1283766-23-3
Peso molecular: 369.4 g/mol
Clave InChI: PRUJSTWSXWCYQN-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-α-methyl-D-aspartic acid is a derivative of aspartic acid modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a methyl group at the α-carbon. This compound is part of the N-α-methyl amino acid family, which introduces steric hindrance to influence peptide conformation and stability . The D-configuration distinguishes it from the naturally occurring L-form, offering resistance to enzymatic degradation and enabling the design of chiral peptides with tailored bioactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-methyl-D-aspartic acid typically involves the protection of the amino group of alpha-methyl-D-aspartic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The use of solid-phase synthesis techniques allows for the rapid production of large quantities of the compound .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-α-Me-D-Asp serves as a critical building block in SPPS for synthesizing peptides that mimic neurotransmitters. Its structural similarity to aspartate allows it to interact with glutamate receptors, making it valuable for studying synaptic transmission and neuropharmacology.

Neuropharmacology

Research has demonstrated that peptides synthesized with Fmoc-α-Me-D-Asp can exhibit competitive inhibition against glutamate receptors. This property indicates potential therapeutic applications for neurological disorders, such as Alzheimer's disease and other cognitive impairments .

Enzyme Activity Probes

In proteomic studies, Fmoc-α-Me-D-Asp has been utilized to create peptide-based probes that effectively study enzyme kinetics and substrate specificity. These probes help elucidate enzyme functions and interactions within biological systems .

Case Studies

Neurotransmitter Mimicry
Recent studies have shown that synthetic peptides containing Fmoc-α-Me-D-Asp can effectively mimic neurotransmitter activity, providing insights into receptor interactions and signaling pathways involved in synaptic transmission.

Enzyme Activity Probes
A notable study employed Fmoc-α-Me-D-Asp in creating peptide probes to investigate enzyme kinetics. The results indicated that these probes could selectively bind to specific enzymes, facilitating detailed studies on enzyme mechanisms and interactions .

Racemization Studies
Investigations into the stability of Fmoc-based peptides revealed that while SPPS is prone to α-C racemization, alternative protective strategies could minimize this issue, thus improving peptide synthesis outcomes. This finding is crucial for enhancing the reliability of synthesized peptides in research applications .

Mecanismo De Acción

The primary mechanism of action of Fmoc-alpha-methyl-D-aspartic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Methylation and Substitution

Fmoc-α-methyl-L-aspartic Acid

The D-form is preferred in applications requiring non-natural peptide backbones, such as protease-resistant therapeutics, whereas the L-form mimics natural residues for structural studies .

Fmoc-D-Asp-OH (N-Fmoc-D-aspartic Acid)

  • CAS : 136083-57-3
  • MW : 355.35 g/mol
  • Use : Standard D-configured aspartic acid derivative for SPPS. Lacks the α-methyl group, making it more flexible but less stable under enzymatic conditions compared to the α-methyl variant .

Fmoc-Asp(ODmab)-OH

  • CAS: Not provided; MDL MFCD00797875
  • Structure: Features a 4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino]benzyl ester protecting group on the β-carboxyl.
  • Use : Orthogonal protection for aspartic acid’s β-side chain, enabling selective deprotection during peptide assembly. The α-methyl variant lacks this β-protection, limiting its use in multi-step syntheses .

Ester Derivatives: Solubility and Reactivity

Fmoc-Asp(OMe)-OH (Methyl Ester)

  • CAS : 145038-53-5
  • MW : 369.37 g/mol
  • Use : Methyl esterification of the β-carboxyl enhances solubility in organic solvents (e.g., DMF), facilitating coupling in SPPS. However, the ester requires hydrolysis post-synthesis, unlike the α-methyl variant, which retains a free carboxyl group .

Fmoc-L-Asp-OMe (α-Methyl Ester)

  • CAS : 145038-52-4
  • MW : 369.37 g/mol
  • Use : Protects the α-carboxyl, contrasting with Fmoc-α-methyl-D-aspartic acid’s α-methyl substitution. This distinction impacts peptide backbone rigidity and synthetic strategy .

Protected Side-Chain Variants

Fmoc-Asp(EDANS)-OH

  • CAS : 182253-73-2
  • MW : 603.6 g/mol
  • Use : Incorporates a fluorescent EDANS group on the β-carboxyl for real-time monitoring of peptide cleavage or folding. The α-methyl variant lacks such functionalization, prioritizing structural modification over labeling .

Fmoc-Asp(O-2-PhiPr)-OH

  • CAS : 200336-86-3
  • Structure : 2-Phenylisopropyl (PhiPr) ester protection on the β-carboxyl.
  • Use : Acid-labile protection for selective deprotection under mild conditions. The α-methyl variant’s stability relies on steric hindrance rather than labile protecting groups .

Diaminobutyric Acid (Dab) Derivatives

Fmoc-Dab(Aloc)-OH

  • CAS : 204316-32-5
  • MW : 424.45 g/mol
  • Use : Dab derivatives replace aspartic acid’s β-carboxyl with an amine, enabling branching or crosslinking. The α-methyl variant retains the carboxyl but adds rigidity, serving distinct design purposes .

Actividad Biológica

Fmoc-alpha-methyl-D-aspartic acid (Fmoc-α-Me-D-Asp) is a modified amino acid derivative of aspartic acid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a crucial building block for synthesizing peptides that mimic neurotransmitters or other biologically active molecules. Its structural similarity to aspartate allows it to interact with glutamate receptors, making it valuable for studies related to synaptic transmission and neuropharmacology.

The molecular formula of this compound is C20H19NO6, with a molecular weight of approximately 369.37 g/mol. The synthesis typically involves protecting the amino group of alpha-methyl-D-aspartic acid with the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate or triethylamine, often carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature .

Synthesis Overview

StepDescription
1 Protection of the amino group using Fmoc chloride.
2 Reaction conditions: Sodium carbonate/triethylamine in dichloromethane/DMF.
3 Deprotection using bases like piperidine or dipropylamine to reveal the amino group for peptide bond formation.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of neuropharmacology and enzyme studies.

The primary mechanism involves its incorporation into peptides, allowing researchers to study protein-protein interactions and enzyme activities. The Fmoc group protects the amino function during synthesis, preventing undesired side reactions. Upon deprotection, the free amino group can participate in peptide bond formation .

Applications in Research

  • Peptide Synthesis : Used extensively in SPPS for creating peptides that mimic neurotransmitters.
  • Neuropharmacology : Investigates interactions with glutamate receptors, contributing to understanding synaptic transmission.
  • Enzyme Studies : Functions as a probe to study enzyme activity and protein interactions .

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various applications:

  • Neurotransmitter Mimicry : Research demonstrated that peptides synthesized with Fmoc-α-Me-D-Asp exhibit competitive inhibition against glutamate receptors, indicating potential therapeutic applications for neurological disorders .
  • Enzyme Activity Probes : In proteomic studies, Fmoc-α-Me-D-Asp was utilized to create peptide-based probes that effectively studied enzyme kinetics and substrate specificity .
  • Racemization Studies : A comparative analysis indicated that while Fmoc SPPS is prone to α-C racemization, alternative protecting groups like DNPBS could minimize this issue, thus improving peptide synthesis outcomes .

Comparative Analysis of Synthesis Techniques

The following table summarizes key differences between Fmoc SPPS and alternative methods regarding racemization and side reactions:

MethodRacemization RiskSide ReactionsAdvantages
Fmoc SPPS ModerateAspartimide formation possibleWidely used; established protocols
DNPBS SPPS LowMinimalReduced side reactions; higher purity

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-alpha-methyl-D-aspartic acid, and how is purity ensured during purification?

The synthesis typically involves Fmoc protection of the alpha-amino group followed by methylation at the alpha-carbon of D-aspartic acid. Solid-phase peptide synthesis (SPPS) is a common method, where the compound is coupled to a resin via its carboxylic acid group . Purification is achieved using reverse-phase HPLC with C18 columns, and purity is validated by analytical HPLC (>98% purity) and mass spectrometry (MS) for molecular weight confirmation . Critical steps include optimizing coupling efficiency with activators like HBTU/HOBt and monitoring side reactions (e.g., aspartimide formation) via LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm stereochemistry (D-configuration) and methyl group incorporation (¹H and ¹³C NMR) .
  • HPLC : For purity assessment and monitoring stability under synthesis conditions .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and detect impurities .
  • FT-IR : To identify functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what degradation products are common?

Store at +4°C in a desiccator with silica gel to prevent hydrolysis of the Fmoc group . Degradation products include:

  • Free aspartic acid derivatives : Due to Fmoc deprotection under acidic or prolonged storage conditions.
  • Aspartimides : Cyclized byproducts formed during SPPS at elevated temperatures .
    Regular stability testing via HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported chiral purity of this compound across studies?

Discrepancies may arise from incomplete stereochemical control during methylation or racemization during synthesis. To resolve this:

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers .
  • Validate synthetic protocols with circular dichroism (CD) to confirm the D-configuration .
  • Cross-reference data with X-ray crystallography if single crystals are obtainable .

Q. What experimental strategies mitigate the low solubility of this compound in SPPS solvents?

Solubility challenges in DMF or DCM can hinder coupling efficiency. Solutions include:

  • Pre-activation : Dissolve the compound in a minimal volume of DMF with 0.1 M HOBt before adding to the resin .
  • Microwave-assisted synthesis : Enhances solubility and reaction rates at controlled temperatures (50–60°C) .
  • Alternative solvents : Test mixtures like NMP/THF (1:1) to improve dispersion .

Q. How do steric effects from the alpha-methyl group influence peptide backbone conformation?

The methyl group restricts rotational freedom, favoring β-sheet or helical conformations in peptides. Characterize using:

  • 2D NMR (NOESY) : To identify intra-residue nuclear Overhauser effects (NOEs) indicative of rigid structures .
  • Molecular dynamics simulations : Compare energy landscapes of methylated vs. non-methylated analogs .

Q. What methodological approaches resolve contradictions in reported bioactivity data for peptides containing this residue?

Contradictions may stem from impurities or aggregation. Implement:

  • Dialysis or SEC : Remove low-molecular-weight impurities before bioassays .
  • Critical micelle concentration (CMC) analysis : Assess self-assembly tendencies that could mask bioactivity .
  • Dose-response curves : Compare activity across multiple batches to isolate batch-specific variability .

Q. Methodological Recommendations

  • Stereochemical validation : Combine chiral HPLC with CD spectroscopy to avoid misassignment .
  • Batch consistency : Implement QC protocols using orthogonal techniques (e.g., NMR + HPLC) for each synthesis batch .
  • Data reporting : Follow guidelines from Journal of Materials Chemistry A for clarity in experimental design and data interpretation .

Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUJSTWSXWCYQN-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-alpha-methyl-D-aspartic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-alpha-methyl-D-aspartic acid
Reactant of Route 3
Reactant of Route 3
Fmoc-alpha-methyl-D-aspartic acid
Reactant of Route 4
Fmoc-alpha-methyl-D-aspartic acid
Reactant of Route 5
Reactant of Route 5
Fmoc-alpha-methyl-D-aspartic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-alpha-methyl-D-aspartic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.